molecular formula C13H16O3 B8490851 2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane CAS No. 188884-63-1

2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane

Cat. No.: B8490851
CAS No.: 188884-63-1
M. Wt: 220.26 g/mol
InChI Key: HUWDWNUAJGSKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

188884-63-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-[2-(4-ethenylphenoxy)ethyl]-1,3-dioxolane

InChI

InChI=1S/C13H16O3/c1-2-11-3-5-12(6-4-11)14-8-7-13-15-9-10-16-13/h2-6,13H,1,7-10H2

InChI Key

HUWDWNUAJGSKMF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OCCC2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In another 2 liter flask, 57.2 g of methyl triphenylphosphonium bromide was placed. 500 ml of anhydrous ether was poured and then, stirred. To the resulting solution was slowly added 18.0 g of potassium tert-butoxide and reacted at room temperature for 3 hrs. 23.7 g of the above 4-(2-[1,3]-dioxolan-2-yl-ethoxy)benzaldehyde was dissolved in 200 ml of anhydrous ether and was slowly added to the reaction mixture and then subjected to reaction at room temperature for 4 hrs. After completion of the reaction, the produced solid by-product was filtered off and washed with distilled water and saturated saline. The organic phase washed was dried over anhydrous magnesium sulfate and the solvent was removed by distillation under reduced pressure. The reaction mixture was purified by Silica gel column chromatography to obtain 20.8 g of 2-[2-(4-vinylphenoxy)ethyl]-[1,3]-dioxolan, represented by the following formula: ##STR10##
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
57.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.